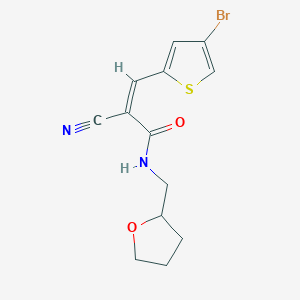![molecular formula C15H13NO3S B5367965 [(E)-3-methylpent-2-en-4-ynyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate](/img/structure/B5367965.png)
[(E)-3-methylpent-2-en-4-ynyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-3-methylpent-2-en-4-ynyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is a complex organic compound that features both alkyne and benzothiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-methylpent-2-en-4-ynyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate typically involves multiple steps, including the formation of the alkyne and benzothiazole moieties, followed by their coupling. One common method involves the use of a [2+2+2] cycloaddition reaction, which is highly efficient for creating complex polycyclic compounds . This reaction often employs transition metal catalysts such as cobalt, nickel, or rhodium in the presence of chiral ligands to achieve high chemo- and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[(E)-3-methylpent-2-en-4-ynyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
[(E)-3-methylpent-2-en-4-ynyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(E)-3-methylpent-2-en-4-ynyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to specific sites on proteins, altering their function and leading to various biological effects. The alkyne group may also participate in reactions that modify cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
[(E)-3-methylpent-2-en-4-ynyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is unique due to its combination of alkyne and benzothiazole functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(E)-3-methylpent-2-en-4-ynyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-3-11(2)8-9-19-14(17)10-16-12-6-4-5-7-13(12)20-15(16)18/h1,4-8H,9-10H2,2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPCGUNTENVJAG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)CN1C2=CC=CC=C2SC1=O)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC(=O)CN1C2=CC=CC=C2SC1=O)/C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5367889.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5367895.png)
![1-[(6-aminopyridin-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5367909.png)

![7-(4-acetylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367922.png)
![(6Z)-2-butyl-6-(furan-2-ylmethylidene)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5367930.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5367933.png)
![2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5367941.png)
![[2-(4-fluorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5367955.png)
![4-[(isopropyl{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B5367958.png)

![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5367973.png)
![3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5367976.png)
